N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
The compound N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a thienopyrimidine-based acetamide derivative. Its structure features a central thieno[3,2-d]pyrimidine core substituted with a 4-fluoro-3-methylphenyl group at position 3 and an acetamide-linked 4-ethoxyphenyl moiety at position 2. This scaffold is designed to modulate kinase inhibition or other biological targets, leveraging the electron-withdrawing fluorine and methyl groups for enhanced binding affinity .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S/c1-3-31-17-7-4-15(5-8-17)25-20(28)13-26-19-10-11-32-21(19)22(29)27(23(26)30)16-6-9-18(24)14(2)12-16/h4-12,19,21H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTZBEOYNRKQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cellular signaling pathways. For instance, compounds in its structural class have shown to inhibit MEK1/2 kinases, leading to reduced proliferation in cancer cell lines such as acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MV4-11 | 0.3 |
| MOLM13 | 1.2 |
| BRAF mutant melanoma | 14 - 50 |
These findings indicate a promising potential for this compound in oncology, particularly for cancers harboring specific mutations that make them susceptible to kinase inhibitors.
Inhibition of Enzymatic Activity
In addition to its anticancer properties, the compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE) and other enzymes involved in inflammatory processes.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 19.2 |
| BChE | 13.2 |
| COX-2 | Moderate |
| LOX-15 | Moderate |
The presence of fluorine atoms within the structure appears to enhance its binding affinity and inhibitory activity against these enzymes .
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving xenograft models of human leukemia, this compound demonstrated significant tumor growth inhibition when administered at dosages correlating with its in vitro IC50 values. This supports the hypothesis that the compound can effectively target and inhibit tumor growth through systemic administration.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound in a model of rheumatoid arthritis. The results indicated a reduction in inflammatory markers and pain scores in treated subjects compared to controls, suggesting potential therapeutic applications in managing chronic inflammatory diseases.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound shares structural homology with several acetamide-thienopyrimidine derivatives (Table 1):
Key Observations :
- Core Heterocycle: The thieno[3,2-d]pyrimidine core distinguishes the target compound from analogs with thieno[2,3-d]pyrimidine or imidazole cores. The [3,2-d] configuration may influence π-π stacking in target binding .
- Substituent Effects : The 4-fluoro-3-methylphenyl group enhances lipophilicity and steric bulk compared to simpler fluorophenyl or chlorophenyl substituents .
Key Observations :
- Yields for thienopyrimidine-acetamide derivatives are often moderate (e.g., 67% in ), reflecting challenges in coupling sterically hindered intermediates.
- Use of Et₃N or K₂CO₃ as bases is common, but solvent choice (e.g., anhydrous vs. aqueous) varies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
